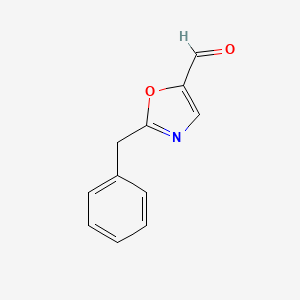
1-(1-Chloroethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloroethyl)pyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds
Métodos De Preparación
The synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidin-2-one with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1-Chloroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Chloroethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and resulting in various biological effects.
Comparación Con Compuestos Similares
1-(1-Chloroethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Chloroethyl)pyrrolidin-2-one: This compound has a similar structure but with the chlorine atom positioned differently, leading to variations in reactivity and applications.
Pyrrolidin-2-one: The parent compound without the chloroethyl group, which has different chemical properties and uses.
N-substituted pyrrolidinones: These compounds have various substituents on the nitrogen atom, resulting in diverse chemical and biological activities.
Propiedades
Fórmula molecular |
C6H10ClNO |
|---|---|
Peso molecular |
147.60 g/mol |
Nombre IUPAC |
1-(1-chloroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H10ClNO/c1-5(7)8-4-2-3-6(8)9/h5H,2-4H2,1H3 |
Clave InChI |
UOXFNEVCLNPRLP-UHFFFAOYSA-N |
SMILES canónico |
CC(N1CCCC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
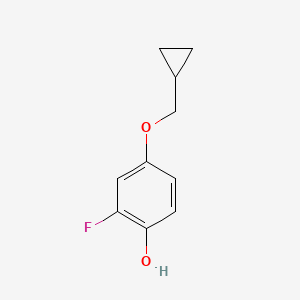
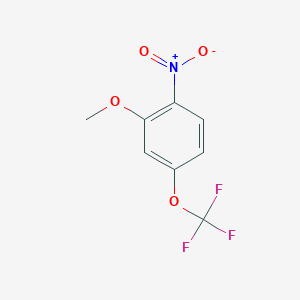
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)


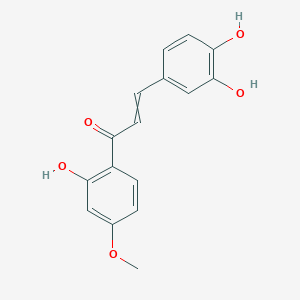
![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)

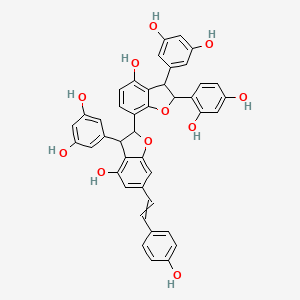

![4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one](/img/structure/B12440011.png)
